molecular formula C13H17ClN2O B035037 Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 102433-68-1

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-

Cat. No. B035037
M. Wt: 252.74 g/mol
InChI Key: JCPNMNMCKYEXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and has been synthesized using various methods.

Mechanism Of Action

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- inhibits protein synthesis by binding to the A-site of the ribosome. This prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the polypeptide chain.

Biochemical And Physiological Effects

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been shown to have anticancer properties. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- in lab experiments is its ability to inhibit protein synthesis. This makes it a useful tool for studying the role of protein synthesis in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations.

Future Directions

There are several future directions for research involving urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its mechanism of action in more detail. Additionally, it could be used in combination with other inhibitors of protein synthesis to enhance its anticancer properties. Finally, it could be used to study the role of protein synthesis in the development of drug resistance in cancer cells.

Synthesis Methods

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- can be synthesized using various methods. One method involves the reaction of 1-naphthylamine with chloroacetyl chloride to form 1-(chloroacetyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)urea, which is then reacted with sodium hydroxide to form the final compound.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been widely used in scientific research as an inhibitor of protein synthesis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of protein synthesis in various cellular processes.

properties

CAS RN

102433-68-1

Product Name

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C13H17ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9H2,(H2,15,16,17)

InChI Key

JCPNMNMCKYEXRY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl

Other CAS RN

102433-68-1

synonyms

3-(2-Chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea

Origin of Product

United States

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